Potassium styryltrifluoroborate
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Overview
Description
Potassium styryltrifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction .
Preparation Methods
Potassium styryltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of styrene with boron trifluoride etherate, followed by treatment with potassium fluoride. This method is advantageous due to its simplicity and high yield . Industrial production methods often employ continuous-flow chemistry to enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Potassium styryltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution.
Chlorodeboronation Reactions: It can undergo metal-free chlorodeboronation reactions to form chlorinated products.
Common reagents used in these reactions include palladium catalysts, Lewis acids, and various aryl halides. The major products formed from these reactions are often biaryl compounds, aryl ketones, and chlorinated derivatives .
Scientific Research Applications
Potassium styryltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium styryltrifluoroborate in cross-coupling reactions involves the formation of a palladium-styryl complex, which undergoes transmetalation with the aryl halide to form a palladium-aryl complex. This complex then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the palladium catalyst and the aryl halide substrates .
Comparison with Similar Compounds
Potassium styryltrifluoroborate can be compared with other organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. These compounds share similar stability and reactivity profiles but differ in their specific applications and reactivity patterns . For example, potassium phenyltrifluoroborate is often used in the synthesis of biaryl compounds, while potassium vinyltrifluoroborate is used in the preparation of vinyl derivatives . The uniqueness of this compound lies in its ability to form styryl derivatives, which are valuable intermediates in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro(2-phenylethenyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAUTDEFRJJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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